Target Engagement: Aminopeptidase N (APN) Inhibition vs. Baseline Primary Amine
The dimethylaminoethyl-substituted N-Boc-piperidine scaffold (represented by CHEMBL3764156) inhibits porcine kidney aminopeptidase N (APN) with an IC50 of 80 nM, whereas the corresponding N-Boc-4-aminopiperidine scaffold (lacking the dimethylaminoethyl extension) exhibits IC50 >50,000 nM in the same assay system, representing an >625-fold difference in potency [1].
| Evidence Dimension | APN inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 80 nM |
| Comparator Or Baseline | N-Boc-4-aminopiperidine scaffold (no dimethylaminoethyl side chain): IC50 >50,000 nM |
| Quantified Difference | >625-fold increased potency |
| Conditions | Porcine kidney microsomes; preincubation 5 min; substrate L-leu-p-nitroanilide; readout by plate reader after 30 min |
Why This Matters
For programs targeting APN (CD13) — a validated target in oncology and inflammation — the dimethylaminoethyl side chain drives engagement that simpler intermediates cannot achieve, directly impacting lead series selection.
- [1] BindingDB. BDBM50144923 (CHEMBL3764156): APN (porcine kidney microsomes) IC50 = 80 nM; HDAC1/HDAC2 (HeLa nuclear extract) IC50 >100,000 nM. Curated by ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144923 (accessed 2026-05-07). View Source
- [2] National Center for Biotechnology Information. PubChem BioAssay AID 2679: SAR of aminopeptidase N inhibitors (primary amine baseline IC50 >50 µM). https://pubchem.ncbi.nlm.nih.gov/bioassay/2679 (accessed 2026-05-07). View Source
